
Detomidine hydrochloride monohydrate
Descripción general
Descripción
Detomidine hydrochloride monohydrate is a synthetic alpha2-adrenoreceptor agonist with sedative and analgesic properties. It is primarily used in veterinary medicine, particularly for the sedation of large animals such as horses and cattle . The compound is known for its high purity and stability, making it suitable for pharmaceutical applications .
Métodos De Preparación
The preparation of detomidine hydrochloride monohydrate involves several synthetic routes and reaction conditions. One common method includes the following steps :
Providing detomidine hydrochloride raw product: This involves synthesizing the base compound, detomidine hydrochloride.
Hydration process: The raw product is then subjected to a controlled hydration process to form the monohydrate variant.
Industrial production methods often involve large-scale synthesis using similar steps but optimized for efficiency and yield. The process is designed to minimize impurities and ensure consistent quality .
Análisis De Reacciones Químicas
Detomidine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using appropriate reducing agents, resulting in different reduced forms.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Properties
DHM acts primarily on the central nervous system by stimulating α2-adrenergic receptors, leading to sedative and analgesic effects. It is characterized by:
- Sedation : Induces a calm state in animals.
- Analgesia : Provides pain relief during surgical procedures.
- Muscle Relaxation : Facilitates easier handling of animals during veterinary interventions.
Anesthesia in Veterinary Medicine
DHM is widely employed as a pre-anesthetic agent in horses and other large animals. A comparative study between DHM and xylazine showed that horses receiving DHM exhibited superior recovery quality scores post-anesthesia, indicating its efficacy in enhancing recovery outcomes (Table 1).
Parameter | Xylazine (n = 12) | Detomidine (n = 16) | P-value |
---|---|---|---|
Total Recovery Score | 11 (10-16) | 16 (11-26) | 0.0014 |
Time to Standing (minutes) | 26.5 ± 12.3 | 29.5 ± 12.9 | 0.4865 |
Maintenance of Anesthesia (min) | 16.5 ± 3.4 | 16.6 ± 3.4 | 0.9027 |
The results indicate that detomidine provides a more favorable recovery profile compared to xylazine, making it a preferred choice for equine anesthesia .
Sedation for Diagnostic Procedures
DHM is also used for sedation during diagnostic procedures such as endoscopy or imaging in horses. Its rapid onset and short duration of action allow for effective sedation while minimizing recovery time.
Analgesia in Pain Management
In addition to its sedative effects, DHM has been shown to provide effective analgesia during surgical procedures. Its use can reduce the need for additional analgesics, thereby minimizing potential side effects associated with multi-drug regimens.
Research Findings
Recent studies have focused on optimizing the formulation and delivery methods of DHM to enhance its efficacy and safety profile:
- Oral Transmucosal Formulations : Research on oral transmucosal detomidine gel has demonstrated its potential for providing sedation with minimal adverse reactions in rabbits, suggesting broader applications for non-invasive sedation methods .
- Stability Studies : Investigations into the thermodynamic stability of DHM have indicated that its monohydrate form exhibits favorable stability characteristics compared to anhydrous forms .
Equine Anesthesia Case Study
A case study involving equine surgeries highlighted the successful use of DHM as a pre-anesthetic agent, resulting in reduced recovery times and improved post-operative outcomes compared to traditional anesthetics.
Use in Non-Traditional Species
DHM has also been explored for use in non-traditional species such as rabbits, where it was found to induce sedation without significant side effects, paving the way for its application in exotic animal medicine .
Mecanismo De Acción
Detomidine hydrochloride monohydrate exerts its effects by acting as an agonist at alpha2-adrenergic receptors. This interaction induces a negative feedback response, reducing the production of excitatory neurotransmitters and leading to sedation and analgesia . The molecular targets include alpha2A adrenergic receptors, which play a crucial role in mediating the compound’s pharmacological effects .
Comparación Con Compuestos Similares
Detomidine hydrochloride monohydrate is often compared with other alpha2-adrenergic agonists, such as:
Xylazine: Another alpha2-adrenergic agonist used for sedation and analgesia in veterinary medicine.
Medetomidine: Similar to detomidine, it is used for sedation and analgesia but has different pharmacokinetic properties.
Dexmedetomidine: A more selective alpha2-adrenergic agonist with applications in both veterinary and human medicine.
The uniqueness of this compound lies in its high purity, stability, and specific pharmacological profile, making it particularly suitable for veterinary applications .
Actividad Biológica
Detomidine hydrochloride monohydrate is a potent alpha-2 adrenergic agonist primarily used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and case studies.
Pharmacodynamics
Detomidine exerts its effects by selectively binding to alpha-2 adrenergic receptors in the central nervous system (CNS). This action results in:
- Sedation : Induces a state of calmness and reduced anxiety.
- Analgesia : Provides pain relief through inhibition of nociceptive pathways.
- Muscle Relaxation : Reduces muscle tone and spasticity.
The activation of alpha-2 receptors leads to decreased release of norepinephrine, resulting in sedation and analgesia. This mechanism also causes initial peripheral vasoconstriction followed by a decrease in blood pressure and heart rate due to central effects.
Pharmacokinetics
Detomidine is characterized by rapid distribution and metabolism. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life (T½) | 1-2 hours |
Volume of distribution (Vd) | 0.69 - 1.89 L/kg |
Protein binding | ~85% |
Metabolism | Primarily hepatic |
Excretion | Urinary (metabolites) |
The drug is rapidly distributed throughout the body, with significant protein binding influencing its pharmacological effects and clearance rates.
Clinical Applications
This compound is utilized in various clinical settings:
- Sedation for Procedures : Commonly used in equine practice for pre-anesthetic sedation.
- Pain Management : Effective in managing pain associated with surgical procedures.
- Muscle Relaxation : Beneficial in conditions requiring reduced muscle tone.
Case Studies
- Equine Surgery Sedation : A study involving 50 horses demonstrated that detomidine provided effective sedation for surgical procedures, with minimal adverse effects reported. The mean sedation score was significantly higher compared to control groups receiving other sedatives .
- Analgesic Efficacy : In a clinical trial assessing postoperative pain management in horses, detomidine resulted in a 70% reduction in pain scores compared to baseline measurements .
Safety and Side Effects
While detomidine is generally safe when administered correctly, potential side effects include:
- Bradycardia
- Hypotension
- Respiratory depression
- Gastrointestinal motility depression
Monitoring vital signs during administration is crucial to mitigate risks associated with these side effects.
Propiedades
IUPAC Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH.H2O/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBSKEIWIRTMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238002 | |
Record name | Detomidine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90038-00-9 | |
Record name | Detomidine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Detomidine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((2,3-Dimethylphenyl)methyl)-3H-imidazole hydrate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DETOMIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V8Q4D5J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.